1-{4-Methoxybicyclo[2.2.2]octan-1-yl}methanamine hydrochloride
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Overview
Description
1-{4-Methoxybicyclo[222]octan-1-yl}methanamine hydrochloride is a chemical compound with a unique bicyclic structure It is characterized by the presence of a methoxy group attached to a bicyclo[222]octane ring system, which is further linked to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-Methoxybicyclo[2.2.2]octan-1-yl}methanamine hydrochloride typically involves the following steps:
Formation of the Bicyclic Ring System: The bicyclo[2.2.2]octane ring system can be synthesized through a Diels-Alder reaction involving a suitable diene and dienophile.
Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction, where a suitable methoxy donor reacts with the bicyclic intermediate.
Attachment of the Methanamine Group: The methanamine group is attached through a reductive amination reaction, where an amine reacts with a carbonyl compound in the presence of a reducing agent.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1-{4-Methoxybicyclo[2.2.2]octan-1-yl}methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the amine group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or alcohols, often under mild to moderate conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
1-{4-Methoxybicyclo[2.2.2]octan-1-yl}methanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-{4-Methoxybicyclo[2.2.2]octan-1-yl}methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- {4-methyl-2-oxabicyclo[2.2.2]octan-1-yl}methanamine hydrochloride
- {4-methoxybicyclo[2.2.2]octan-1-yl}methanol
- 4-methoxybicyclo[2.2.2]octan-1-amine hydrochloride
- methyl 4-methoxybicyclo[2.2.2]octane-1-carboxylate
Uniqueness
1-{4-Methoxybicyclo[2.2.2]octan-1-yl}methanamine hydrochloride is unique due to its specific combination of a methoxy group and a methanamine group attached to a bicyclo[2.2.2]octane ring system. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C10H20ClNO |
---|---|
Molecular Weight |
205.72 g/mol |
IUPAC Name |
(4-methoxy-1-bicyclo[2.2.2]octanyl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H19NO.ClH/c1-12-10-5-2-9(8-11,3-6-10)4-7-10;/h2-8,11H2,1H3;1H |
InChI Key |
YNOZTJHKMGRCRC-UHFFFAOYSA-N |
Canonical SMILES |
COC12CCC(CC1)(CC2)CN.Cl |
Origin of Product |
United States |
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